

Infrared Spectroscopy of Spiro-Carbamates: A Comparative Characterization Guide

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Compound of Interest

Compound Name: *Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate*
CAS No.: *1334499-59-0*
Cat. No.: *B11853701*

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Executive Summary

Spiro-carbamates—specifically spiro-fused oxazolidinones—represent a privileged scaffold in modern drug discovery, offering enhanced metabolic stability and novel 3D geometries compared to their linear or simple cyclic counterparts. However, their rigid spiro-architecture introduces unique vibrational modes that complicate routine spectroscopic analysis.

This guide provides a technical comparison of the IR spectral signatures of Spiro-Carbamates versus Linear Carbamates and Monocyclic Oxazolidinones. It focuses on the diagnostic shifts in the carbonyl (C=O) and N-H stretching regions caused by ring strain and spiro-center rigidity.

Theoretical Framework: The Spiro-Effect on Vibrational Frequencies[1]

To interpret the IR spectrum of a spiro-carbamate, one must understand the interplay between ring strain and steric rigidity.

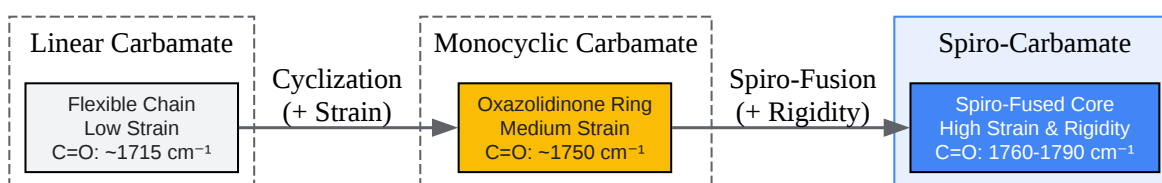
- **Ring Strain & Hybridization:** In linear carbamates, the carbonyl carbon is

hybridized with a bond angle close to 120° . In a 5-membered spiro-carbamate ring (oxazolidinone), the internal bond angle is compressed ($<109.5^\circ$). This compression increases the

-character of the C=O sigma bond, shortening the bond and increasing its force constant ().

- The Spiro-Rigidity: Unlike simple monocyclic rings, the spiro-carbon (shared by two rings) locks the conformation. This reduces the conformational freedom of the carbamate ring, often leading to sharper, more defined absorption bands and shifting the C=O stretch to higher wavenumbers compared to flexible analogs.

Structural Comparison (DOT Diagram)



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Figure 1: Structural evolution from linear to spiro-carbamates and the associated impact on carbonyl stretching frequency.

Comparative Analysis: Characteristic Bands

The following table synthesizes experimental data ranges for the three primary carbamate classes. Note the progressive blue-shift (to higher energy) of the carbonyl band as the structure becomes more constrained.

Table 1: Diagnostic IR Frequencies (

)[1]

Functional Group Vibration	Linear Carbamate (e.g., Ethyl carbamate)	Cyclic Carbamate (e.g., 2-Oxazolidinone)	Spiro-Carbamate (e.g., Spiro-oxindole deriv.)	Diagnostic Note
C=O Stretch (Carbonyl)	1690 – 1725	1740 – 1770	1760 – 1795	Primary Indicator. The spiro-fusion often pushes this band >1770 cm ⁻¹ due to maximal ring strain.
N-H Stretch	3300 – 3450	3250 – 3350	3150 – 3350	Spiro-systems often show sharper N-H bands due to defined H-bonding networks in the crystal lattice.
C-N Stretch	1250 – 1300	1400 – 1420	1410 – 1440	Shifts higher in cyclic systems due to increased double-bond character from resonance.
C-O-C / C-O Stretch	1050 – 1150	1000 – 1100	1020 – 1080	Complex fingerprint region; spiro-skeletal vibrations often couple here.

“

Expert Insight: In spiro-carbamates, the C=O band is not only shifted but often appears as a doublet in the solid state (KBr or ATR) due to Fermi resonance or crystal packing effects (intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another).

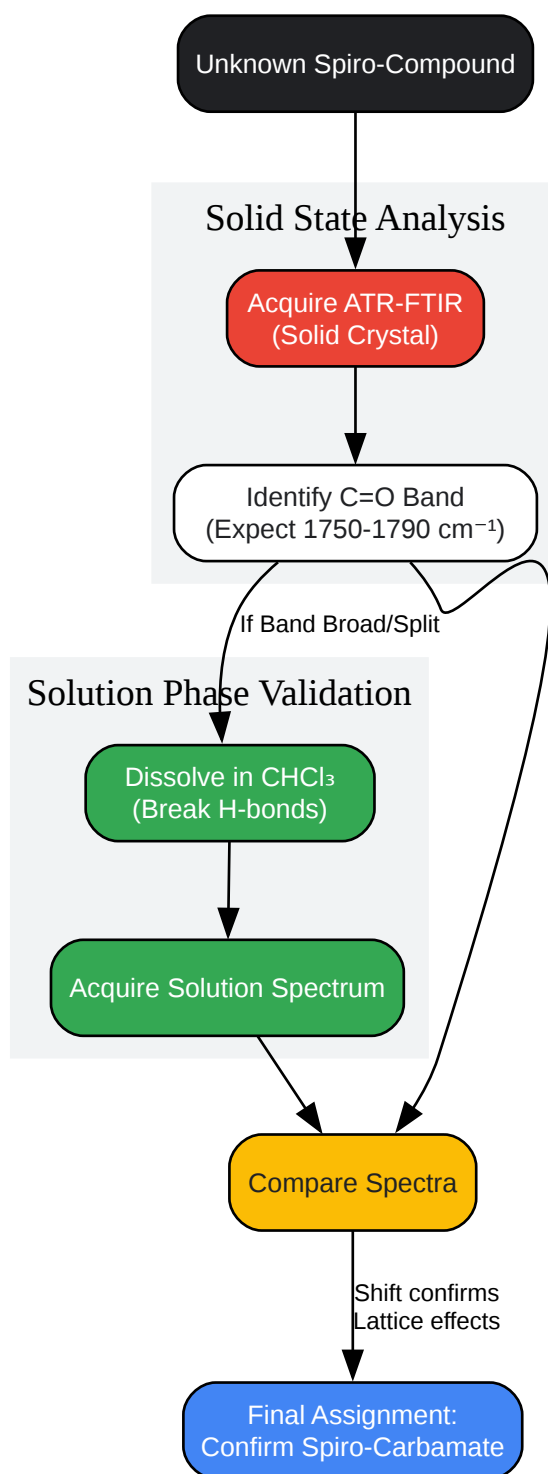
Experimental Protocol: Validated Acquisition Workflow

To ensure data integrity and reproducibility when characterizing novel spiro-carbamates, follow this self-validating workflow.

Methodology

- Sample Prep:
 - Primary:ATR (Attenuated Total Reflectance). Ideal for solid spiro-compounds. Requires minimal prep and preserves the crystal lattice structure.
 - Secondary (Validation):Solution Phase (or). Dissolving the sample breaks intermolecular H-bonds.
- Validation Step: Compare Solid vs. Solution spectra.
 - If the C=O peak shifts significantly (>20) or sharpens drastically in solution, the solid-state spectrum is dominated by lattice H-bonding.
 - For spiro-carbamates, the solution frequency is the true measure of intramolecular strain.

Workflow Diagram (DOT)



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Figure 2: Step-by-step workflow for validating spiro-carbamate spectral features using solid and solution-phase IR.

Data Interpretation & Troubleshooting

Scenario: You observe a strong band at 1715

and a weak band at 1780

- Diagnosis: This is likely NOT a pure spiro-cyclic carbamate.
 - The 1715 band suggests a linear carbamate impurity or hydrolysis product (ring opening).
 - True spiro-carbamates should have the dominant band above 1750

Scenario: The N-H region (3300

) is absent.

- Diagnosis: The nitrogen is fully substituted (N-alkylated).
 - Check the C=O region; N-alkylation often lowers the C=O frequency slightly (by 10-15) compared to the N-H analog due to electron donation changes.

References

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